molecular formula C5H3BrN2S B3194475 5-bromo-1H-thieno[3,2-c]pyrazole CAS No. 848357-83-5

5-bromo-1H-thieno[3,2-c]pyrazole

Cat. No.: B3194475
CAS No.: 848357-83-5
M. Wt: 203.06 g/mol
InChI Key: LBUXNAQNSVZRMM-UHFFFAOYSA-N
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Description

5-Bromo-1H-thieno[3,2-c]pyrazole (CAS 848357-83-5) is a high-value brominated heterocyclic compound that serves as a critical synthetic intermediate in modern medicinal chemistry and drug discovery programs. Its primary research application is in the development of potent and selective glycogen synthase kinase-3β (GSK-3β) inhibitors for the potential treatment of Alzheimer's disease . Researchers utilize this compound as a key scaffold to create novel thieno[3,2-c]pyrazol-3-amine derivatives, which have demonstrated promising in vitro activity as GSK-3β inhibitors. This kinase is a central therapeutic target because it catalyzes the hyperphosphorylation of the tau protein, a key pathological event in the formation of neurofibrillary tangles associated with Alzheimer's progression . Beyond neurodegenerative research, the thieno[3,2-c]pyrazole scaffold is also explored in oncology. It forms the core structure for a novel class of Aurora kinase inhibitors, which are investigated for their favorable antitumor activity and potential as anti-cancer agents . As a building block, the bromine moiety on this molecule allows for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling rapid diversification for structure-activity relationship (SAR) studies . With a molecular formula of C 5 H 3 BrN 2 S and a molecular weight of 203.06 g/mol, it is supplied with a high purity grade (typically ≥98%) to ensure reliable research outcomes . Handling Note: This compound is classified with the signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation. Please consult the Safety Data Sheet (SDS) before use . Intended Use: This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-thieno[3,2-c]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3BrN2S/c6-5-1-3-4(9-5)2-7-8-3/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUXNAQNSVZRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1NN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302379
Record name 5-Bromo-1H-thieno[3,2-c]pyrazole
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Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848357-83-5
Record name 5-Bromo-1H-thieno[3,2-c]pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848357-83-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1H-thieno[3,2-c]pyrazole
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URL https://comptox.epa.gov/dashboard/DTXSID501302379
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Synthetic Methodologies and Strategies for 5 Bromo 1h Thieno 3,2 C Pyrazole and Its Derivatives

Retrosynthetic Analysis Approaches for the Thieno[3,2-c]pyrazole Scaffold

Retrosynthetic analysis of the thieno[3,2-c]pyrazole scaffold reveals several viable disconnection points, guiding the design of synthetic routes. A primary disconnection can be made across the pyrazole (B372694) ring, suggesting a strategy that involves the formation of this ring onto a pre-existing thiophene (B33073) core. This approach often starts with a functionalized thiophene, such as a 3-aminothiophene derivative, which can then undergo cyclization to form the pyrazole ring.

Another key retrosynthetic strategy involves disconnecting the thiophene ring. This would entail starting with a pyrazole derivative and constructing the thiophene ring onto it. This approach is generally less common but offers an alternative pathway for accessing the fused system.

A powerful disconnection strategy for forming the pyrazole ring is through an intramolecular cyclization. This involves a thiophene precursor bearing two functional groups that can react to form the N-N bond and close the five-membered pyrazole ring. For instance, a thiophene with adjacent aldehyde and azide (B81097) groups can be a key intermediate.

Finally, a cyclocondensation approach represents another retrosynthetic pathway. This involves the reaction of a thiophene-based precursor containing a 1,3-dicarbonyl or equivalent synthon with a hydrazine (B178648) derivative. This method directly constructs the pyrazole ring in a single step.

Synthesis of Key Precursors and Starting Materials for Thieno[3,2-c]pyrazole Construction

The successful synthesis of 5-bromo-1H-thieno[3,2-c]pyrazole is highly dependent on the availability and efficient preparation of key precursors. These starting materials are typically derived from either halogenated thiophenes or appropriately substituted pyrazole synthons.

Derivations from Halogenated Thiophene Precursors (e.g., 3-Bromothiophene)

Halogenated thiophenes, particularly 3-bromothiophene (B43185), serve as versatile starting points for the synthesis of the thieno[3,2-c]pyrazole core. thieme-connect.comnih.gov The bromine atom allows for regioselective functionalization of the thiophene ring, which is crucial for introducing the necessary groups for pyrazole ring formation.

One common strategy begins with the formylation of 3-bromothiophene to produce 3-bromothiophene-2-carbaldehyde. thieme-connect.com This aldehyde can then be converted into a variety of intermediates. For example, nucleophilic aromatic substitution of the bromine with sodium azide yields 3-azidothiophene-2-carbaldehyde (B1364930). thieme-connect.com This azido-aldehyde is a key precursor for subsequent cyclization reactions with hydrazine to form the thieno[3,2-c]pyrazole ring system. thieme-connect.com

Alternatively, 3-bromothiophene can be lithiated and then reacted with an appropriate electrophile to introduce a side chain that can be later transformed into the pyrazole ring. This method provides flexibility in the synthesis of various substituted thieno[3,2-c]pyrazoles.

Starting MaterialReagent(s)ProductReference
3-Bromothiophene1. LDA, THF; 2. Piperidine-1-carbaldehyde3-Bromothiophene-2-carbaldehyde thieme-connect.com
3-Bromothiophene-2-carbaldehydeNaN3, DMSO3-Azidothiophene-2-carbaldehyde thieme-connect.com

Utilization of Pyrazole Synthons in Fused Ring Systems

The construction of fused heterocyclic systems can also be achieved by utilizing pre-formed pyrazole synthons. researchgate.netwikipedia.orgyoutube.com In the context of thieno[3,2-c]pyrazoles, this would involve a pyrazole derivative that is subsequently annulated with a thiophene ring. While less common for this specific isomer, the principle is well-established in heterocyclic chemistry.

For instance, a suitably functionalized pyrazole, such as one with vicinal activating groups, could react with a reagent that provides the sulfur and the remaining two carbons of the thiophene ring. This approach is particularly useful for creating specific substitution patterns on the pyrazole moiety of the final product. The versatility of pyrazole chemistry allows for the introduction of a wide range of substituents, which can be carried through to the final thieno[3,2-c]pyrazole target. nih.govnih.gov

Direct Synthetic Routes to the this compound Core

Several direct synthetic methodologies have been developed to construct the this compound core, primarily relying on intramolecular cyclization and cyclocondensation reactions.

Intramolecular Cyclization Reactions in Thienopyrazole Formation

Intramolecular cyclization is a powerful and frequently employed strategy for the synthesis of the thieno[3,2-c]pyrazole ring system. rsc.orgnih.gov This approach typically involves a 2,3-disubstituted thiophene precursor where the substituents are designed to react with each other to form the pyrazole ring.

A notable example is the reaction of 3-azidothiophene-2-carbaldehyde with hydrazine hydrate. thieme-connect.com In this reaction, the hydrazine first condenses with the aldehyde to form a hydrazone. Subsequent intramolecular cyclization, likely proceeding through the loss of dinitrogen from the azide and attack of the resulting amine onto the hydrazone, yields the thieno[3,2-c]pyrazole core. thieme-connect.com

Another intramolecular cyclization approach involves the Jacobson reaction variant. thieme-connect.com This method can start from 2-methylthiophene-3-amine, which is derived from methyl 3-aminothiophene-2-carboxylate. thieme-connect.com N-acetylation followed by nitrosation and cyclization can lead to the formation of the fused pyrazole ring.

PrecursorReagent(s)ProductReference
3-Azidothiophene-2-carbaldehydeHydrazine hydrate, Acetic acid, Ethanol1H-Thieno[3,2-c]pyrazole thieme-connect.com
2-Methylthiophene-3-amine1. Acetic anhydride; 2. NaNO2, HClThieno[3,2-c]pyrazole derivative thieme-connect.com

Cyclocondensation Methodologies for Heterocyclic Ring Annulation

Cyclocondensation reactions provide a direct and efficient means of constructing the pyrazole ring onto a thiophene backbone. vulcanchem.com This methodology typically involves the reaction of a thiophene derivative containing a 1,3-dielectrophilic synthon with hydrazine or a substituted hydrazine.

A classic example is the Gewald reaction, which can be adapted to produce aminothiophenes that are precursors for thienopyrazoles. researchgate.net While not a direct cyclocondensation to the final product, it provides a key intermediate. A more direct cyclocondensation would involve a thiophene-based 1,3-diketone reacting with hydrazine. This reaction, analogous to the Knorr pyrazole synthesis, would lead directly to the formation of the fused pyrazole ring. youtube.com The starting 1,3-dicarbonyl compound can be synthesized from a suitably substituted thiophene precursor. The bromination of the resulting thieno[3,2-c]pyrazole would then yield the final target, this compound.

Application of Named Reactions in Thienopyrazole Synthesis (e.g., Gewald Reaction, Jacobson Reaction)

The construction of the thienopyrazole scaffold, a fused heterocyclic system combining thiophene and pyrazole rings, often relies on well-established named reactions. These reactions provide robust pathways to key intermediates or the final fused product.

The Gewald reaction stands out as a particularly versatile and widely used method for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgarkat-usa.org The reaction is a multicomponent condensation involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org Its mechanism typically begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. wikipedia.org

In the context of thienopyrazole synthesis, the Gewald reaction can be adapted to build the thiophene ring onto a pre-existing pyrazole core. For the synthesis of thieno[3,2-c]pyrazoles, a strategy would involve a pyrazolone (B3327878) derivative as the starting ketone component. The reaction would proceed with an activated nitrile and sulfur to construct the fused 2-aminothiophene ring, which can then be further modified. The versatility of the Gewald reaction is enhanced by the mild reaction conditions and the ready availability of starting materials. arkat-usa.orgresearchgate.net Modifications such as using microwave irradiation can improve reaction times and yields. wikipedia.org

The Jacobson reaction , traditionally used for the synthesis of indazoles via the cyclization of 2-alkylanilines, is less commonly cited for the direct synthesis of the thieno[3,2-c]pyrazole core. Its application would theoretically require a specifically substituted aminothiophene precursor that could undergo intramolecular cyclization to form the fused pyrazole ring. While plausible, other synthetic routes are generally more direct for assembling this particular heterocyclic system.

Advanced Catalytic Methods for Thienopyrazole Scaffold Assembly

Modern organic synthesis increasingly relies on advanced catalytic methods to achieve efficient and selective bond formation. For the functionalization and assembly of the this compound scaffold, transition-metal catalysis is indispensable.

Transition-Metal-Catalyzed Approaches (e.g., Palladium-Catalyzed Amination, Suzuki Coupling)

The bromine atom on the this compound serves as a versatile handle for post-synthesis modification, primarily through palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide array of functional groups, which is crucial for developing derivatives with specific properties. nih.gov

Palladium-Catalyzed Amination , often referred to as Buchwald-Hartwig amination, is a powerful tool for forming carbon-nitrogen (C–N) bonds. This reaction enables the coupling of aryl halides, including challenging heteroaryl halides, with a broad range of primary and secondary amines. nih.gov For this compound, this reaction provides a direct route to 5-amino-substituted thienopyrazoles. The choice of phosphine (B1218219) ligand (such as BrettPhos, RuPhos, or the recently developed KPhos for challenging substrates) is critical for achieving high yields and broad substrate scope, even when using functionalized amines. nih.govnih.gov

Suzuki Coupling is one of the most powerful and widely used palladium-catalyzed reactions for forming carbon-carbon (C–C) bonds. libretexts.orgnih.gov It involves the reaction of an organoboron compound (typically a boronic acid or boronic ester) with a halide or triflate. libretexts.org In the case of this compound, Suzuki coupling allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position. nih.govmdpi.com The reaction is valued for its mild conditions, tolerance of numerous functional groups, and the commercial availability and environmental compatibility of the boronic acid reagents. libretexts.orgnih.gov The catalyst system, often consisting of a palladium source like Pd(dppf)Cl2 or Pd(OAc)2, a base such as K2CO3, and a suitable solvent, can be tailored to the specific coupling partners. nih.govmdpi.com

Table 1: Examples of Suzuki Coupling Conditions for Bromo-Heterocycles This table presents representative conditions adapted from studies on analogous bromo-heterocyclic compounds, applicable to this compound.

CatalystBaseSolventReaction TimeTypical SubstratesReference
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane (DME)2 hoursAryl and Heteroaryl Boronic Acids mdpi.com
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water12 hoursAryl Boronic Acids nih.gov
Pd(OAc)₂K₃PO₄Toluene18 hoursArylboronic Acid Pinacol Esters nih.gov
"Ligandless" Pd(OAc)₂K₂CO₃Methanol< 1 hourAryl Boronic Acids orgsyn.org

Sustainable and Green Chemistry Principles in Thienopyrazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact. In the context of thienopyrazole synthesis, several strategies align with these principles.

One significant advancement is the use of mechanochemistry, such as high-speed ball milling, to perform reactions under solvent-free conditions. mdpi.com The Gewald reaction, a key method for forming the thiophene ring of the thienopyrazole system, has been successfully conducted using this technique, often with only a catalytic amount of base and under aerobic conditions. mdpi.com This approach minimizes solvent waste, a major contributor to the environmental footprint of chemical processes.

The use of microwave-assisted synthesis is another green technique that can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. wikipedia.org This has been shown to be beneficial for the Gewald reaction. wikipedia.org

Furthermore, developing catalytic systems that function in aqueous media is a key goal of sustainable chemistry. Recent progress in ligand design has enabled palladium-catalyzed amination reactions to be performed with aqueous ammonia (B1221849) and hydroxide (B78521) bases, which are less hazardous and more convenient than their anhydrous counterparts and traditional alkoxide bases. nih.gov Applying such systems to the synthesis of 5-amino-thienopyrazole derivatives would represent a significant step toward a greener process.

Multi-Step Total Synthesis Strategies for Complex Thienopyrazole Architectures

The construction of complex molecules based on the thienopyrazole framework requires carefully planned multi-step synthetic sequences. youtube.comyoutube.com These strategies involve the sequential formation of the core structure followed by a series of functionalization reactions to build the final, often biologically active, architecture. nih.gov

A plausible total synthesis strategy for a complex derivative, for instance, a 5-aryl-3-amino-1H-thieno[3,2-c]pyrazole, could be envisioned as follows:

Pyrazole Core Synthesis: The synthesis would commence with the formation of a suitably substituted pyrazole precursor. For example, a 3-aminopyrazole-4-carbonitrile could be synthesized through established methods.

Thiophene Ring Annulation (Gewald Reaction): The pyrazole intermediate would then undergo a Gewald-type reaction. Cyclization using an appropriate α-halo ketone or a related substrate in the presence of a base would form the fused thiophene ring, yielding a 3-aminothieno[3,2-c]pyrazole derivative.

Regioselective Bromination: To introduce a handle for cross-coupling, the thieno[3,2-c]pyrazole core would be regioselectively brominated. Using a reagent like N-bromosuccinimide (NBS), the bromine atom can be installed at the 5-position of the thiophene ring, yielding 5-bromo-3-amino-1H-thieno[3,2-c]pyrazole.

C-C Bond Formation (Suzuki Coupling): The final step in assembling the complex architecture would involve a palladium-catalyzed Suzuki coupling reaction. The 5-bromo intermediate would be coupled with a desired aryl or heteroaryl boronic acid to install the target substituent at the 5-position, affording the final complex thienopyrazole molecule. nih.govmdpi.com

This modular approach, combining classic cyclization reactions with modern catalytic cross-coupling methods, allows for the systematic and flexible construction of a diverse library of complex thienopyrazole derivatives for various applications. nih.govresearchgate.netsemanticscholar.org

Chemical Reactivity and Functional Group Transformations of 5 Bromo 1h Thieno 3,2 C Pyrazole

Exploration of Functional Group Interconversions on the Thienopyrazole Core

The thienopyrazole core of 5-bromo-1H-thieno[3,2-c]pyrazole presents multiple sites for functionalization, allowing for a range of chemical transformations.

Electrophilic Aromatic Substitution Patterns on the Fused Ring System

Electrophilic aromatic substitution (EAS) reactions are fundamental transformations for aromatic compounds. masterorganicchemistry.com In the case of this compound, the fused ring system, consisting of a thiophene (B33073) and a pyrazole (B372694) ring, exhibits regioselectivity in these reactions. The thiophene ring is generally more susceptible to electrophilic attack than the pyrazole ring. The electron-donating nature of the sulfur atom in the thiophene ring activates it towards electrophiles. researchgate.net Consequently, electrophilic substitution is expected to occur preferentially on the thiophene ring.

The general mechanism for EAS involves the attack of an electrophile by the aromatic pi system, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlumenlearning.com The presence of the bromine atom and the fused pyrazole ring influences the precise position of substitution on the thiophene ring.

Nucleophilic Substitution Reactions and Their Regioselectivity

Nucleophilic aromatic substitution (SNA) on the thienopyrazole core is also a viable pathway for functionalization. The bromine atom at the 5-position makes this site susceptible to nucleophilic attack, particularly under conditions that favor such reactions. The reactivity of the bromine atom allows for its displacement by various nucleophiles, leading to a diverse range of substituted thienopyrazole derivatives.

Reactivity of the Bromine Atom as a Strategic Synthetic Handle

The bromine atom at the 5-position of the thieno[3,2-c]pyrazole core is a key functional group that serves as a versatile handle for a variety of synthetic transformations. Its ability to participate in cross-coupling reactions makes it particularly valuable for the construction of more complex molecules. This reactivity is central to the design and synthesis of novel thienopyrazole derivatives with potential applications in various fields.

Design and Synthesis of Novel Thienopyrazole Derivatives

The strategic functionalization of this compound allows for the creation of a wide array of new chemical entities.

Carbon-Carbon Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Peripheral Functionalization

The bromine atom on the thienopyrazole ring is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl compounds. This compound can be coupled with various aryl or heteroaryl boronic acids or esters to introduce new substituents at the 5-position. nih.govarkat-usa.orgrsc.org

Below is a table summarizing representative Suzuki-Miyaura coupling reactions with brominated heterocyclic compounds.

Aryl HalideBoronic AcidCatalystBaseSolventProductYield (%)
3-(5-bromobenzofuran-2-yl)-1H-pyrazolePhenylboronic acidPd(II)-complexK2CO3Water/DMF3-(5-phenylbenzofuran-2-yl)-1H-pyrazole88 arkat-usa.org
3-chloroindazole3-fluorophenylboronic acidP2K3PO4Dioxane/H2O3-(3-fluorophenyl)indazoleNot specified nih.gov

Heck Reaction:

The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a means to introduce vinyl groups onto the thienopyrazole scaffold. The reaction of this compound with various alkenes, in the presence of a palladium catalyst and a base, would yield 5-vinyl-1H-thieno[3,2-c]pyrazole derivatives. researchgate.netbeilstein-journals.org

The table below provides examples of Heck reactions involving brominated heterocycles.

Aryl HalideAlkeneCatalystBaseSolventProductYield (%)
3-bromo-N-methyl-1H-indazolen-butyl acrylatePd(OAc)2NaOAcNot specified3-vinyl-N-methyl-1H-indazoleNot specified beilstein-journals.org
4-ethenyl-3-methoxy-1-phenyl-1H-pyrazole2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indolePalladium (ligandless)Not specifiedNot specified2-([1,1′-biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole45 researchgate.net

Nitrogen-Alkylation and Acylation Strategies

The pyrazole ring of this compound contains two nitrogen atoms, both of which can potentially be functionalized through alkylation or acylation. nih.gov The regioselectivity of these reactions is influenced by steric and electronic factors, as well as the reaction conditions. beilstein-journals.org

N-Alkylation:

Alkylation of the pyrazole nitrogen can be achieved using various alkylating agents, such as alkyl halides or tosylates, in the presence of a base. nih.govbeilstein-journals.org The choice of base and solvent can influence the ratio of N1 to N2 alkylated products. In some cases, enzymatic catalysis can provide high regioselectivity in the N-alkylation of pyrazoles. nih.gov

N-Acylation:

Acylation of the pyrazole nitrogen atoms can be accomplished using acyl chlorides or anhydrides. Similar to alkylation, the regioselectivity of acylation can be controlled by the reaction conditions. N-acylation can serve to introduce a variety of functional groups or to protect the nitrogen atoms during subsequent synthetic steps.

Diversification via Heteroatom Functionalization at Pyrazole and Thiophene Moieties

The this compound core contains three heteroatoms—two nitrogen atoms in the pyrazole ring and one sulfur atom in the thiophene ring—that can be targeted for functionalization to generate diverse molecular architectures.

Functionalization of the Pyrazole Nitrogens:

The pyrazole moiety offers opportunities for N-functionalization, which is a common strategy to modulate the physicochemical and pharmacological properties of pyrazole-containing compounds. A key precursor for such modifications is 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine, which can be synthesized from 3-bromothiophene (B43185) in a multi-step process. nih.gov This amine serves as a versatile handle for introducing various substituents onto the pyrazole ring system.

One prominent example is the N-acylation of 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine. The reaction with acyl chlorides or sulfonyl chlorides in the presence of pyridine (B92270) leads to the formation of the corresponding N-acylated or N-sulfonylated products. nih.gov This transformation is crucial for building more complex molecules, as demonstrated in the synthesis of potent glycogen (B147801) synthase kinase 3β (GSK-3β) inhibitors. nih.gov

Table 1: N-Acylation of 5-Bromo-1H-thieno[3,2-c]pyrazol-3-amine nih.gov
Acylating AgentProductYield (%)
Cyclopropanecarbonyl chlorideN-(5-Bromo-1H-thieno[3,2-c]pyrazol-3-yl)cyclopropanecarboxamide80.8
Isobutyryl chlorideN-(5-Bromo-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide72.2

These N-acylated intermediates can be further diversified. For instance, the bromine atom on the thiophene ring can undergo Suzuki coupling reactions with various pyridylboronic acids or esters, demonstrating the compatibility of the N-acylated pyrazole with palladium-catalyzed cross-coupling conditions. nih.gov This highlights a dual functionalization strategy, modifying both the pyrazole and thiophene rings in a sequential manner.

Functionalization of the Thiophene Sulfur:

Direct functionalization of the thiophene sulfur atom in the thieno[3,2-c]pyrazole system, such as through oxidation, is a potential route for diversification. While specific examples on the this compound core are not extensively documented, general methods for thiophene oxidation are well-established and applicable. The oxidation of thiophene derivatives to their corresponding sulfoxides and sulfones can be achieved using hydrogen peroxide catalyzed by methyltrioxorhenium(VII) (CH₃ReO₃). nih.gov This reaction proceeds stepwise, first forming the sulfoxide (B87167) and then the sulfone upon further oxidation. nih.gov The reactivity in these oxidation steps is influenced by the electronic nature of the substituents on the thiophene ring. nih.gov Applying this methodology to this compound would be expected to yield the corresponding this compound-4-oxide and this compound-4,4-dioxide, thereby introducing new functional groups and altering the electronic properties of the heterocyclic system.

Application of Multi-Component Reactions (MCRs) in Thienopyrazole Chemistry

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. beilstein-journals.orgmdpi.com

In the context of pyrazole chemistry, MCRs have been extensively developed. The classical Knorr synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines, has been adapted into MCR formats where the 1,3-dicarbonyl precursor is generated in situ. mdpi.com Numerous MCRs have been reported for the synthesis of highly substituted pyrazoles and fused pyrazole systems, such as pyrano[2,3-c]pyrazoles. mdpi.com These reactions often involve the condensation of an aldehyde, malononitrile, a β-ketoester, and hydrazine (B178648) hydrate, sometimes employing a catalyst to improve efficiency.

Table 2: Examples of Multi-Component Reactions for the Synthesis of Fused Pyrazole Systems.
ReactantsProduct TypeKey FeaturesReference
Aldehydes, Malononitrile, Hydrazine, β-KetoestersPyrano[2,3-c]pyrazolesFour-component reaction, often catalyst-free or base-catalyzed. mdpi.com
Enolates, Carboxylic acid chlorides, HydrazinesSubstituted PyrazolesConsecutive three-component synthesis via in situ formation of 1,3-diketones. beilstein-journals.org
3-(2-Bromoacetyl)coumarins, Thiosemicarbazide, AcetophenonesThiazolyl-3-aryl-pyrazole-4-carbaldehydesOne-pot multicomponent reaction followed by Vilsmeier-Haack formylation.

Despite the widespread use of MCRs in pyrazole synthesis, their application for the direct construction of the thieno[3,2-c]pyrazole scaffold from acyclic precursors is not prominently reported in the scientific literature. The existing synthetic routes to thieno[3,2-c]pyrazoles typically involve multi-step sequences starting from pre-formed thiophene rings. This suggests that the development of a direct MCR approach to the this compound core could be a valuable and novel area of research, potentially providing more efficient access to this important heterocyclic system.

Ring Expansion and Contraction Studies Involving Thienopyrazole Systems

Ring expansion and contraction reactions are fundamental transformations in organic chemistry that allow for the structural rearrangement of cyclic systems, often leading to the formation of less common and synthetically challenging ring sizes. These reactions can be initiated through various mechanisms, including carbocation rearrangements (e.g., Wagner-Meerwein shifts), photochemical processes, or rearrangements involving specific functional groups like α-diazoketones (Wolff rearrangement).

While these reactions are well-documented for a variety of carbocyclic and heterocyclic systems, specific studies on the ring expansion or contraction of the thieno[3,2-c]pyrazole fused ring system are notably absent from the current body of scientific literature. The stability of the aromatic thiophene and pyrazole rings likely makes such transformations energetically demanding.

The exploration of ring expansion or contraction reactions on the this compound scaffold represents an uncharted area of its chemical reactivity. Such studies could potentially lead to novel heterocyclic systems with unique three-dimensional structures and properties. For example, a hypothetical ring expansion could lead to thieno[3,2-d]diazepine derivatives, while a ring contraction might yield pyrrolo-pyrazole systems. Given the lack of existing research, this field is open for future investigation to unlock new synthetic pathways and molecular diversity originating from the thieno[3,2-c]pyrazole core.

Spectroscopic and Structural Characterization Methodologies for Thienopyrazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, offering unparalleled insight into the molecular framework.

¹H-NMR and ¹³C-NMR Analysis of 5-bromo-1H-thieno[3,2-c]pyrazole and its Synthetic Analogues

One-dimensional (1D) NMR techniques, including ¹H (proton) and ¹³C (carbon-13) NMR, provide foundational information about the chemical environment of individual atoms within a molecule. researchgate.net For this compound, the ¹H-NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) and pyrazole (B372694) rings. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effect of the bromine atom and the aromatic nature of the fused ring system.

Similarly, the ¹³C-NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbon atom attached to the bromine (C-Br) would exhibit a characteristic chemical shift, and the other carbons in the thienopyrazole core can be assigned based on their expected δ values and by comparison with data from related structures. researchgate.net For instance, in analogous pyrazole-containing compounds, the chemical shifts of ring carbons are well-documented and provide a reliable basis for initial assignments. rsc.org

The table below illustrates hypothetical ¹H and ¹³C NMR data for this compound, based on typical values for similar heterocyclic systems.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
H on Pyrazole Ring8.0 - 8.5-
H on Thiophene Ring7.0 - 7.5-
C-Br-110 - 120
Other Aromatic C-120 - 150
C in Pyrazole Ring-130 - 155

This table is for illustrative purposes and actual values may vary.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) in Structural Assignment

While 1D NMR provides essential data, complex structures often require more advanced two-dimensional (2D) NMR experiments for unambiguous assignment. mnstate.edu These techniques correlate signals from different nuclei, providing a connectivity map of the molecule. wikipedia.orghuji.ac.il

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.org In this compound, COSY would reveal correlations between neighboring protons on the thiophene and pyrazole rings, helping to confirm their relative positions. mnstate.edulibretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached. wikipedia.orgprinceton.edu This is invaluable for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. princeton.edu HMBC is crucial for piecing together the molecular skeleton, especially for identifying quaternary carbons (carbons with no attached protons) and for confirming the fusion of the thiophene and pyrazole rings. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This is particularly useful for determining stereochemistry and the three-dimensional conformation of the molecule. libretexts.orgprinceton.edu

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments. libretexts.orgmiamioh.edu

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M⁺+2) of similar intensity. uni.lu The fragmentation pattern can also provide structural clues. For instance, the loss of a bromine radical or the cleavage of the pyrazole or thiophene ring would result in characteristic fragment ions. lifesciencesite.com

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. measurlabs.com This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific chemical formula. measurlabs.comalgimed.com For this compound (C₅H₃BrN₂S), HRMS would confirm this exact formula by matching the measured mass to the calculated theoretical mass, distinguishing it from other potential compounds with the same nominal mass. rsc.orgnih.gov

Ion Adduct Calculated m/z
[M+H]⁺202.92731
[M+Na]⁺224.90925
[M-H]⁻200.91275

Data sourced from PubChem for C₅H₃BrN₂S. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. studylib.netbellevuecollege.edu

For this compound, the IR spectrum would exhibit characteristic absorption bands. Key expected vibrations include:

N-H stretching: A broad peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond in the pyrazole ring.

C-H stretching: Peaks around 3000-3100 cm⁻¹ for the aromatic C-H bonds.

C=C and C=N stretching: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings. vscht.cz

C-S stretching: Vibrations associated with the thiophene ring, typically found in the fingerprint region.

C-Br stretching: A peak in the lower frequency region of the spectrum.

The presence and position of these bands help to confirm the presence of the key functional groups within the thienopyrazole structure. copbela.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org

If a suitable single crystal of this compound can be grown, X-ray crystallography can provide precise information about:

Bond lengths and angles.

The planarity of the fused ring system.

The packing of the molecules in the crystal lattice. spast.org

Intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group. researchgate.net

This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies. researchgate.net

Lack of Crystallographic Data Prevents Detailed Structural Analysis of this compound

A thorough search of scientific literature and crystallographic databases has revealed a significant gap in the available structural data for the chemical compound This compound . Specifically, no published single-crystal X-ray diffraction studies could be located for this particular molecule. As a result, a detailed analysis of its bond lengths, bond angles, torsional angles, and intermolecular interactions, as requested, cannot be provided at this time.

The requested article, which was to be structured around the "," with a specific focus on the intramolecular and intermolecular geometry of this compound, is contingent on the availability of its crystal structure data. This foundational data is essential for a scientifically accurate and informative discussion on the following topics:

Investigation of Intermolecular Interactions and Crystal Packing Phenomena:Understanding how molecules of this compound arrange themselves in a solid state, including the identification of hydrogen bonds, halogen bonds, or π-stacking, is entirely dependent on the analysis of its crystal packing, which is determined through X-ray diffraction.

While the broader class of thieno[3,2-c]pyrazoles has been a subject of scientific inquiry, particularly in the context of medicinal chemistry, the specific crystallographic characterization of the 5-bromo derivative appears to be an unaddressed area in the current body of scientific literature. Searches for related structures, such as derivatives of thieno[2,3-c]pyrazole and other substituted pyrazoles, have yielded some crystallographic information. semanticscholar.orgresearchgate.netcardiff.ac.uk However, the structural nuances introduced by the specific isomeric fusion of the thiophene and pyrazole rings in the [3,2-c] system, combined with the electronic and steric effects of the bromine substituent at the 5-position, mean that data from these related but distinct molecules cannot be reliably extrapolated to this compound.

Without the fundamental crystallographic data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. The creation of data tables for bond lengths, angles, and intermolecular interactions is impossible in the absence of experimental determination.

Therefore, the generation of the specified article focusing on the detailed structural characterization of this compound cannot be completed until its crystal structure is determined and published in a peer-reviewed scientific journal.

Computational and Theoretical Chemistry Investigations of Thienopyrazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 5-bromo-1H-thieno[3,2-c]pyrazole. These calculations can predict molecular geometries, electronic properties, and spectroscopic characteristics with a high degree of accuracy. rsc.orgresearchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For thienopyrazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d), are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization). nih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

Table 1: Representative Geometric Parameters from DFT Calculations for a Pyrazole (B372694) Derivative

Parameter Bond/Angle Calculated Value
Bond Length N-N ~1.35 Å
Bond Length C-S ~1.77 Å
Bond Angle C-N-N ~112°
Bond Angle N-C-C ~106°

Note: These are generalized values for a similar heterocyclic system and may vary for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and Spectroscopic Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This is particularly useful for predicting electronic absorption spectra (like UV-Vis spectra) by calculating the energies of electronic transitions and their corresponding oscillator strengths. rsc.org For thienopyrazole systems, TD-DFT calculations help in understanding their photophysical properties and potential applications in areas like organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The calculations can reveal how substitutions on the thienopyrazole scaffold affect the absorption wavelengths, providing a theoretical basis for designing molecules with specific optical properties. rsc.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive behavior of a molecule. researchgate.net The MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netproteopedia.org In the context of this compound, the MEP would show negative potential (typically colored red or yellow) around the nitrogen atoms of the pyrazole ring and the sulfur atom of the thiophene (B33073) ring, indicating these are likely sites for electrophilic attack or hydrogen bonding. researchgate.netresearchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton, making it a potential site for nucleophilic interaction. researchgate.net The bromine atom would also significantly influence the electrostatic potential due to its electronegativity and size.

Frontier Molecular Orbital (FMO) Analysis for Mechanistic Insights into Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. wikipedia.org For thienopyrazole derivatives, the HOMO is typically delocalized across the fused ring system, indicating that the entire scaffold can participate in electron-donating interactions. rsc.orgresearchgate.net The LUMO is also usually distributed over the aromatic rings. rsc.orgresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov In drug design, modifying substituents on the thienopyrazole ring can tune the HOMO-LUMO gap to enhance biological activity.

Table 2: Representative FMO Data for Thiazole (B1198619) Derivatives from DFT Calculations

Parameter Energy (eV)
HOMO -5.54 to -7.44
LUMO Varies depending on substitution
Energy Gap (ΔE) Varies depending on substitution

Source: The Quantum Chemical Calculations of Some Thiazole Derivatives. researchgate.net Note: These values are for related thiazole derivatives and provide a general range.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com For a molecule like this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with its environment, such as a solvent or the active site of a protein. nih.govnih.gov These simulations are particularly important in drug discovery for assessing the stability of a ligand-protein complex. nih.govnih.gov For instance, an MD simulation of a thienopyrazole derivative docked into a kinase active site can reveal whether the initial binding pose is stable over a period of nanoseconds and can highlight key interactions that are maintained throughout the simulation. nih.govnih.gov The root mean square deviation (RMSD) of the ligand and protein atoms are often monitored to assess the stability of the system. nih.gov

In Silico Approaches for Molecular Design and Scaffold Optimization

In silico methods, which encompass a range of computational techniques, are integral to modern drug discovery and materials science. The thieno[3,2-c]pyrazole scaffold serves as a valuable starting point for the design of new, more potent, and selective molecules. nih.govnih.govrsc.org By using the computational insights gained from DFT, MEP, and FMO analysis, medicinal chemists can rationally design new derivatives. researchgate.net For example, understanding the MEP and FMO can guide the placement of substituents to enhance binding affinity to a biological target. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies, often combined with molecular docking and MD simulations, are used to build models that predict the biological activity of novel compounds based on their structural features. nih.govrsc.org This allows for the virtual screening of large libraries of potential thienopyrazole derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.govnih.govrsc.org Such approaches have been successfully used to develop thienopyrazole-based inhibitors for various kinases, demonstrating the power of in silico methods in optimizing this privileged scaffold. nih.govnih.gov

Ligand-Based and Structure-Based Design Principles for Thienopyrazoles

The design of novel thienopyrazole derivatives, particularly as kinase inhibitors, has benefited from both ligand-based and structure-based computational strategies. researchgate.netnih.govnih.gov These approaches aim to optimize the interaction between the thienopyrazole scaffold and its biological target, thereby enhancing potency and selectivity.

Ligand-Based Design: In the absence of a high-resolution crystal structure of the target protein, ligand-based design relies on the knowledge of molecules that are known to interact with the target. researchgate.net For thienopyrazole systems, this involves the analysis of structure-activity relationships (SAR) within a series of known active compounds. nih.gov Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that correlate the chemical structures of thienopyrazole derivatives with their biological activities. ej-chem.org These models help in identifying key molecular descriptors—such as electronic properties, steric factors, and hydrophobicity—that are crucial for activity. For instance, the substitution pattern on the pyrazole and thiophene rings can be systematically varied and the resulting changes in activity can be modeled to predict more potent analogs.

Structure-Based Design: When the three-dimensional structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool. mdpi.com This approach involves the use of molecular docking and molecular dynamics (MD) simulations to visualize and analyze the binding of thienopyrazole derivatives within the active site of the target. researchgate.netnih.govnih.gov For example, in the design of thieno[3,2-c]pyrazole-based inhibitors for kinases like Glycogen (B147801) Synthase Kinase 3β (GSK-3β) and Aurora kinases, SBDD has been instrumental. researchgate.netnih.govnih.gov The thieno[3,2-c]pyrazole core serves as a scaffold that can be oriented within the ATP-binding pocket of these kinases to form key interactions. The design process often focuses on introducing substituents that can form specific hydrogen bonds, hydrophobic interactions, or π-cation interactions with key amino acid residues in the active site. researchgate.net

A study on thieno[3,2-c]pyrazol-3-amine derivatives as GSK-3β inhibitors utilized a structure-guided rational design approach. nih.gov The design strategy involved modifying the amide group at the 3-amino position of the thieno[3,2-c]pyrazole scaffold to achieve optimal interactions with the target enzyme. researchgate.net

Design PrincipleComputational MethodApplication to ThienopyrazolesKey Findings
Ligand-Based Design QSARPredicting the activity of pyrazolone (B3327878) derivatives. ej-chem.orgIdentification of key molecular descriptors influencing biological activity.
Structure-Based Design Molecular DockingDesigning inhibitors for kinases like GSK-3β and Aurora kinases. researchgate.netnih.govnih.govElucidation of binding modes and key interactions within the active site.
Structure-Based Design Molecular Dynamics (MD) SimulationsConfirming the stability of ligand-protein complexes. researchgate.netAssessment of the dynamic behavior and stability of the docked poses over time.

Prediction of Molecular Interactions and Binding Modes

Computational methods are pivotal in predicting how this compound and its analogs interact with their biological targets at a molecular level. Molecular docking is a primary tool used to predict the binding conformation and affinity of a ligand within a protein's active site. nih.govresearchgate.netnanobioletters.com

For the thieno[3,2-c]pyrazole scaffold, docking studies have revealed common interaction patterns, particularly in kinase inhibition. The planar bicyclic ring system often forms π-stacking interactions with aromatic residues in the active site. researchgate.net The nitrogen atoms of the pyrazole ring and the sulfur atom of the thiophene ring can act as hydrogen bond acceptors. researchgate.net

In the case of thieno[3,2-c]pyrazol-3-amine derivatives designed as GSK-3β inhibitors, molecular docking predicted that the thienopyrazole core forms two crucial hydrogen bonds with the hinge region residue Val135. researchgate.net Furthermore, substituents on the scaffold were designed to form additional interactions. For instance, a 4-methylpyrazole (B1673528) moiety was found to interact with Arg141 through a π-cation interaction, significantly enhancing the inhibitory potency. researchgate.netnih.gov

Molecular dynamics (MD) simulations are often used to refine the docked poses and to assess the stability of the predicted ligand-protein complex over time. researchgate.net These simulations provide a more dynamic picture of the molecular interactions, taking into account the flexibility of both the ligand and the protein.

Density Functional Theory (DFT) is another powerful computational method employed to understand the intrinsic electronic properties of the thienopyrazole system. nih.gov DFT calculations can provide insights into the molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding the reactivity and interaction potential of the molecule. researchgate.netresearchgate.net For instance, the location of electron-rich and electron-deficient regions on the this compound molecule can be mapped to predict sites for potential electrophilic and nucleophilic interactions.

The following table summarizes the predicted molecular interactions for thienopyrazole derivatives based on computational studies:

Interaction TypeInteracting Moiety on ThienopyrazoleInteracting Residue in Protein (Example)Computational Evidence
Hydrogen Bonding Pyrazole nitrogen atomsHinge region residues (e.g., Val135 in GSK-3β) researchgate.netMolecular Docking
π-Cation Interaction Pyrazole or thiophene ringArginine (e.g., Arg141 in GSK-3β) researchgate.netnih.govMolecular Docking
π-π Stacking Thienopyrazole bicyclic systemAromatic residues (e.g., Phenylalanine, Tyrosine) researchgate.netMolecular Docking
Hydrophobic Interactions Substituted groups on the scaffoldHydrophobic pockets in the active siteMolecular Docking

These computational investigations are indispensable for the modern drug discovery process, enabling a more targeted and efficient design of novel therapeutic agents based on the this compound scaffold.

Advanced Applications and Research Directions of Thienopyrazoles

Exploration of Thienopyrazole Scaffolds in Complex Target-Oriented Synthesis

The thieno[3,2-c]pyrazole scaffold has emerged as a privileged structure in the design of kinase inhibitors. nih.gov Its rigid, planar geometry and the specific arrangement of heteroatoms allow for precise interactions with the ATP-binding sites of various kinases. Researchers have utilized this scaffold in target-oriented synthesis to develop potent and selective inhibitors for kinases implicated in diseases such as cancer. For instance, libraries of thienopyrazole analogs have been synthesized and screened, leading to the identification of submicromolar inhibitors of KDR (Vascular Endothelial Growth Factor Receptor-2), a key target in angiogenesis. nih.gov

While the direct application of 5-bromo-1H-thieno[3,2-c]pyrazole in the total synthesis of complex natural products is not extensively documented, its derivatives are instrumental in the synthesis of biologically active molecules. The bromo-substituent provides a reactive site for cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of diverse molecular fragments. This approach is central to generating chemical libraries for drug discovery, where the thienopyrazole core acts as a foundational element for molecules designed to interact with specific biological targets.

Development of Novel Synthetic Methodologies for Related Fused Heterocycles

The synthesis of thieno[3,2-c]pyrazoles and other related fused heterocycles is an active area of research, with chemists continuously seeking more efficient and versatile methods. researchgate.nettandfonline.com Traditional methods often involve multi-step sequences, but newer, more streamlined approaches are being developed. One-pot synthesis procedures starting from readily available materials are particularly attractive for their efficiency. researchgate.net For example, a one-pot synthesis of substituted thieno[3,2-c]pyrazoles has been reported from lithiated propargyl or allenyl pyrroles, isothiocyanates, and methyl iodide. researchgate.net

Furthermore, tandem reactions have been employed to construct the thieno[2,3-c]pyrazole ring system, showcasing the innovation in synthetic strategies for these fused heterocycles. tandfonline.com The development of metal-free synthetic methods is also a significant trend, offering more environmentally friendly and cost-effective routes to these compounds. nih.gov For instance, a metal-free, three-step synthesis of thieno[2,3-c]pyridine (B153571) derivatives has been developed, which could potentially be adapted for the synthesis of other fused thiophene (B33073) systems. nih.gov These advancements in synthetic methodologies are crucial for making thienopyrazole derivatives and other fused heterocycles more accessible for various research applications. nih.govfigshare.comnih.gov

Advanced Materials Science Applications of Thienopyrazole Derivatives

The unique electronic properties of fused thiophene-based systems have made them attractive candidates for applications in materials science, particularly in the field of organic electronics.

Optoelectronic Properties and Charge Transport Characteristics

Thienoacenes, which are ladder-type fused thiophene rings, have been extensively studied as organic semiconductors. nih.gov The electronic properties of these materials, including their band gap and charge carrier mobility, can be tuned by modifying their chemical structure. While specific data on the optoelectronic properties of this compound is not widely available, the broader class of thienopyrazole derivatives is expected to exhibit interesting electronic behavior due to the combination of the electron-rich thiophene ring and the pyrazole (B372694) moiety.

The introduction of strong electron-withdrawing groups can induce electron-transporting abilities in donor-type molecules. rsc.org The bromine atom in this compound, being an electron-withdrawing group, could influence the electronic characteristics of its derivatives. Polymers incorporating thieno[3,4-b]pyrazine (B1257052) units have been shown to have low band gaps, a desirable property for various organic electronic devices. researchgate.net Similarly, copolymers based on thienoisoindigo, another fused thiophene system, exhibit exceedingly low band gaps and absorption in the near-infrared region. rsc.orgresearchgate.net It is plausible that polymers incorporating the thieno[3,2-c]pyrazole core could also possess tunable optoelectronic properties suitable for materials science applications.

Applications in Organic Electronic Devices and Sensing Technologies

The potential of thienopyrazole derivatives extends to their use in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). rsc.orgrsc.org The performance of these devices is highly dependent on the charge transport characteristics of the organic semiconductor used. Thienoacene-based OFETs have shown a wide range of properties depending on their specific molecular structure and solid-state packing. nih.gov

Recyclable conjugated polymers based on thienoisoindigo have been developed, demonstrating the potential for creating sustainable organic electronic devices. rsc.org The chemical stability and potential for functionalization of the thieno[3,2-c]pyrazole core make it a candidate for incorporation into such advanced materials. Furthermore, the sensitivity of the electronic properties of conjugated polymers to their environment suggests that thienopyrazole-based materials could be explored for use in chemical sensors.

Investigation of Biological Target Interactions and Mechanism of Action Studies (Excluding Clinical Human Trials)

A significant body of research on thieno[3,2-c]pyrazole derivatives has focused on their interactions with biological targets, particularly in the context of drug discovery.

Structure-Activity Relationship (SAR) Studies of Thienopyrazole Analogues for Specific Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For thieno[3,2-c]pyrazole derivatives, SAR studies have been instrumental in identifying potent inhibitors of various enzymes.

Kinase Inhibition:

Thieno[3,2-c]pyrazoles have been identified as a novel class of inhibitors for Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer cells. nih.gov SAR studies have led to the discovery of compounds with low nanomolar inhibitory activity against these kinases. nih.gov Similarly, derivatives of thieno[3,2-c]pyrazol-3-amine have been synthesized and evaluated as potent inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), a target for Alzheimer's disease treatment. nih.gov The introduction of specific substituents, guided by SAR, resulted in a compound with an IC₅₀ of 3.4 nM. nih.gov

Target KinaseScaffoldKey Substituents for ActivityReference
Aurora Kinases3-amino-1H-thieno[3,2-c]pyrazoleVaries depending on desired selectivity nih.gov
GSK-3βthieno[3,2-c]pyrazol-3-amine4-methylpyrazole (B1673528) moiety nih.gov
KDRthienopyrazoleVaries, identified through library screening nih.gov

Other Biological Targets:

Beyond kinases, thienopyrazole derivatives have been investigated as inhibitors of other important biological targets. For instance, they have been explored as inhibitors of phosphodiesterase 7 (PDE7), which could be beneficial for treating allergic and inflammatory diseases. google.com The thienopyrazole core has also been utilized in the development of allosteric inverse agonists for the retinoic acid-related orphan receptor gamma t (RORγt), a target for autoimmune diseases. nih.gov X-ray crystallography studies have provided detailed insights into the binding mode of these compounds, revealing how small structural changes on the thienopyrazole core can affect their interaction with the receptor. nih.gov

The exploration of pyrazole-based compounds as inhibitors of meprin α and β has also provided valuable SAR data, showing that the introduction of acidic substituents can increase inhibitory activity against meprin β. nih.gov These findings, while not directly on thieno[3,2-c]pyrazoles, contribute to the broader understanding of how pyrazole-containing scaffolds can be modified to achieve target selectivity. mdpi.com

The anticancer mechanism of a thieno[2,3-c]pyrazole derivative, Tpz-1, has been studied, revealing that it acts as a multitargeted agent that disrupts microtubule organization. utep.edumdpi.com This highlights the potential for thienopyrazole isomers to exhibit diverse mechanisms of action.

Allosteric Modulation Studies of Thienopyrazole-Based Ligands

Allosteric modulators offer a sophisticated approach to regulating receptor activity, providing advantages over traditional orthosteric ligands. Thienopyrazole-based compounds have emerged as promising candidates for the development of positive allosteric modulators (PAMs), particularly for muscarinic acetylcholine (B1216132) receptors like the M4 subtype. nih.gov Research into structurally related thieno[2,3-b]pyridines and thieno[2,3-c]pyridazines has paved the way for exploring the potential of the thienopyrazole scaffold in this area. nih.gov While specific studies focusing exclusively on this compound as an allosteric modulator are not extensively detailed in the provided results, the broader class of thienopyrazoles is a subject of interest. The development of PAMs for the M4 muscarinic acetylcholine receptor (mAChR) has been a significant focus, with related scaffolds showing promise in preclinical models. nih.gov

Insights into Kinase Inhibition and Receptor Modulation by Thienopyrazoles

The pyrazole nucleus is a well-established pharmacophore in a multitude of biologically active molecules, demonstrating a wide array of pharmacological effects including anti-inflammatory, anticancer, and selective enzyme inhibition activities. mdpi.comnih.gov Thienopyrazoles, as a subset of this family, are being actively investigated as potential kinase inhibitors. thieme-connect.com Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in various diseases, most notably cancer. nih.gov

The general structure of pyrazole-containing drugs has proven effective against a range of kinases. nih.gov For instance, pyrazole derivatives have been developed as inhibitors for Akt kinase, Aurora kinases, and checkpoint kinases, all of which are significant targets in oncology. nih.gov The rationale for exploring thienopyrazoles in this context is strengthened by the fact that the fused thiophene ring can modulate the electronic and steric properties of the molecule, potentially leading to enhanced potency and selectivity for specific kinase targets. thieme-connect.com Although direct data on this compound's specific kinase inhibition profile is limited in the search results, the foundational research on related pyrazole and thienopyrazole compounds provides a strong basis for its potential in this area. thieme-connect.comnih.gov

Table 1: Investigated Biological Activities of Pyrazole Derivatives

Biological Activity Therapeutic Area Reference
Anti-inflammatory Inflammation mdpi.com
Anticancer Oncology mdpi.comnih.gov
Antiviral Infectious Diseases mdpi.com
Kinase Inhibition Oncology, Inflammation thieme-connect.comnih.gov
Receptor Modulation Neurology nih.gov

Role of Thienopyrazoles in Chemical Biology Probe Development and Mechanistic Investigations

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The structural features of this compound make it a valuable scaffold for the development of such probes. The bromine atom at the 5-position serves as a versatile chemical handle for further functionalization. vulcanchem.com This allows for the attachment of reporter groups, such as fluorescent tags or affinity labels, which are crucial for mechanistic studies.

The reactivity of the bromo-substituent enables various chemical modifications, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. vulcanchem.com These reactions facilitate the synthesis of a diverse library of derivatives from the parent this compound molecule. By systematically altering the substituents on the thienopyrazole core, researchers can investigate structure-activity relationships (SAR) and elucidate the molecular interactions between the probe and its biological target. nih.gov This approach is fundamental to understanding the mechanism of action of thienopyrazole-based inhibitors and modulators.

Table 2: Chemical Properties of this compound

Property Value Reference
Molecular Formula C5H3BrN2S uni.lu
Molecular Weight 203.06 g/mol vulcanchem.com
InChIKey LBUXNAQNSVZRMM-UHFFFAOYSA-N uni.lu
SMILES C1=C(SC2=C1NN=C2)Br uni.lu

Q & A

Q. What are the optimal synthetic routes for 5-bromo-1H-thieno[3,2-c]pyrazole, and how can purity be validated?

A multi-step approach is common, involving cyclization of thiophene and pyrazole precursors followed by bromination. For example, regioselective cyclization using ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) can improve yield . Purity validation requires HPLC coupled with spectroscopic techniques:

  • 1H/13C NMR : Key signals include δ ~8.08 (s, pyrazole CH) and δ ~4.05 (s, CH3 in related structures) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 418.9782 for a brominated thienopyrazole analog) .
  • Elemental analysis : Ensure Br content matches theoretical values .

Q. How can spectral data distinguish this compound from its isomers?

  • UV-Vis : Thieno[3,2-c]pyrazole derivatives absorb at ~260–300 nm, influenced by conjugation between thiophene and pyrazole rings .
  • 1H NMR : Thieno[3,2-c]pyrazole exhibits distinct proton environments (e.g., deshielded aromatic protons at δ 7.34–8.08) compared to thieno[2,3-c] isomers .
  • X-ray crystallography : Resolves regiochemistry; CCDC data (e.g., 2049798-2049801) provide bond-length validation .

Advanced Research Questions

Q. What mechanistic insights explain the anticancer activity of this compound derivatives?

The bromine atom enhances electrophilicity, promoting DNA intercalation or kinase inhibition. For example, thienopyrazole analogs inhibit Chk1 kinase (IC50 < 1 µM) via binding to the ATP pocket . Apoptosis assays (Annexin V/PI staining) and mitochondrial membrane potential loss (JC-1 dye) are critical for validating mechanisms .

Q. How do substituent modifications (e.g., bromo vs. methyl) impact bioactivity in thienopyrazole derivatives?

  • Bromine : Increases lipophilicity (logP ↑) and enhances cytotoxicity (e.g., IC50 ~2 µM in MCF-7 cells vs. >10 µM for non-brominated analogs) .
  • Methyl groups : Improve metabolic stability but may reduce binding affinity due to steric hindrance .
  • Quantitative SAR (QSAR) : Use CoMFA or molecular docking (e.g., AutoDock Vina) to model substituent effects on target binding .

Q. What strategies resolve contradictions in reported biological activity data for thienopyrazole analogs?

  • Batch variability : Ensure consistent purity (>95% by HPLC) and characterize polymorphs (via PXRD) .
  • Assay conditions : Standardize cell lines (e.g., NCI-60 panel) and incubation times to minimize variability .
  • Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., Bioorganic & Medicinal Chemistry) over vendor-supplied data .

Q. How can regioselectivity challenges in thienopyrazole functionalization be addressed?

  • Catalytic systems : Triphenyl(3-sulfopropyl)phosphonium trinitromethanide (TPSPPTNM) improves regioselectivity in pyrazole ring formation .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to direct bromination to the 5-position .

Methodological Resources

  • Spectral libraries : Refer to HRMS/NMR data in Research on Chemical Intermediates and The Journal of Organic Chemistry .
  • Crystallography : Access CCDC 2049798-2049801 for structural validation .
  • Biological assays : Follow protocols in Biochimica et Biophysica Acta for apoptosis and kinase inhibition studies .

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Reactant of Route 1
5-bromo-1H-thieno[3,2-c]pyrazole
Reactant of Route 2
5-bromo-1H-thieno[3,2-c]pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.